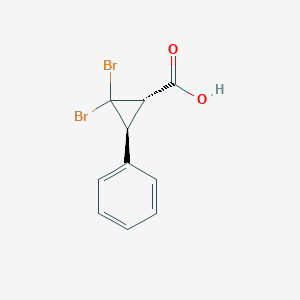
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two bromine atoms and a phenyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetic acid with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the carboxylic acid group to form the corresponding carboxylate or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone), room temperature.
Major Products
Substitution: New cyclopropane derivatives with different functional groups.
Reduction: Cyclopropane derivatives without bromine atoms.
Oxidation: Oxidized products such as carboxylates or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine atoms and the phenyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving covalent modification of target proteins or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S)-3-methoxycyclohexanecarboxylic acid: A cyclohexane derivative with a methoxy group.
(1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid: A cyclopentane derivative with an amino group and hexafluoropropan-2-ylidenyl group.
Uniqueness
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of bromine atoms and a phenyl group on the cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
676129-89-8 |
|---|---|
Fórmula molecular |
C10H8Br2O2 |
Peso molecular |
319.98 g/mol |
Nombre IUPAC |
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 |
Clave InChI |
ZRYYLFBAOCSPMW-SFYZADRCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


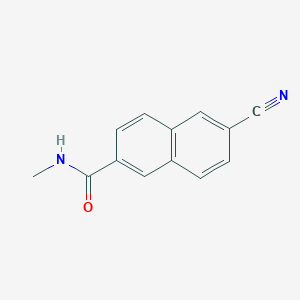

![4-{[(2,2,3,4-Tetramethyl-2H-1-benzopyran-7-yl)oxy]carbonyl}benzoate](/img/structure/B12537826.png)
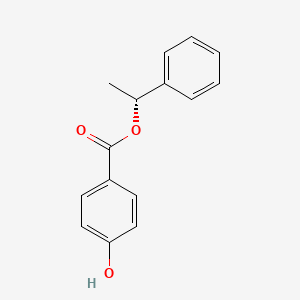
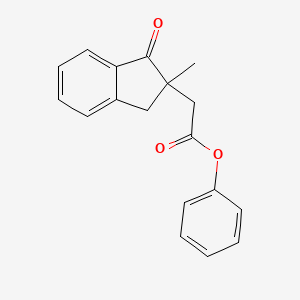
![[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid](/img/structure/B12537834.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(4-methoxyphenoxy)phenyl]-](/img/structure/B12537835.png)
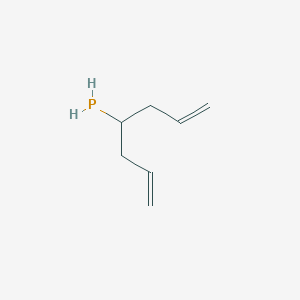
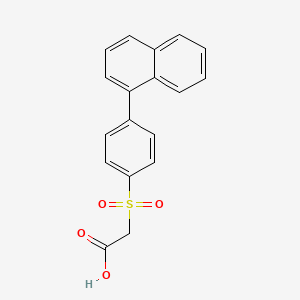

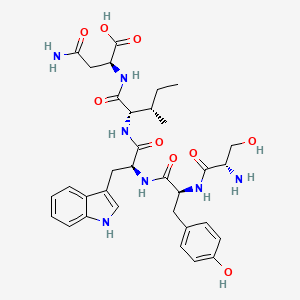
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
